



# Application Note: Structural Confirmation of Carmichaenine A using 2D NMR Spectroscopy

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Compound of Interest		
Compound Name:	Carmichaenine A	
Cat. No.:	B12310695	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Carmichaenine A is a novel natural product isolated from a rare plant species. Its complex molecular architecture presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of such intricate organic molecules. This application note provides a detailed overview of the NMR-based strategies employed to confirm the structure of Carmichaenine A, including comprehensive 1D and 2D NMR data and the experimental protocols for their acquisition. The data presented herein is representative of the methodologies used for the structural confirmation of novel chemical entities.

#### 1. NMR Data Summary for Carmichaenine A

The structural confirmation of **Carmichaenine A** was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The following tables summarize the key quantitative data obtained.

Table 1: <sup>1</sup>H NMR Data for **Carmichaenine A** (500 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1	3.25	dd	12.5, 5.0	1H
1'	2.80	dd	12.5, 2.5	1H
3	5.40	t	7.5	1H
4	2.10	m	-	2H
6	4.15	d	8.0	1H
7	1.95	m	-	1H
8	1.80	m	-	1H
8'	1.65	m	-	1H
9	1.05	d	7.0	3H
11	3.75	S	-	3H
12	6.80	d	8.5	1H
13	7.20	d	8.5	1H
OMe	3.85	S	-	3H
ОН	2.50	br s	-	1H

Table 2: <sup>13</sup>C NMR Data for **Carmichaenine A** (125 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)
1	45.2
2	170.1
3	125.8
4	28.4
5	135.2
6	75.3
7	35.1
8	25.6
9	21.3
10	48.9
11	55.6
12	110.5
13	128.7
14	158.9
15	120.3
OMe	56.2

Table 3: Key 2D NMR Correlations for Carmichaenine A



Proton (δH)	COSY (Correlated Protons, δH)	HSQC (Correlated Carbon, δC)	HMBC (Correlated Carbons, δC)
3.25 (H-1)	2.80 (H-1'), 5.40 (H-3)	45.2 (C-1)	170.1 (C-2), 125.8 (C-3), 48.9 (C-10)
5.40 (H-3)	3.25 (H-1), 2.10 (H-4)	125.8 (C-3)	170.1 (C-2), 28.4 (C-4), 135.2 (C-5)
4.15 (H-6)	1.95 (H-7)	75.3 (C-6)	135.2 (C-5), 35.1 (C-7), 25.6 (C-8)
1.05 (H-9)	1.95 (H-7)	21.3 (C-9)	35.1 (C-7), 25.6 (C-8), 48.9 (C-10)
6.80 (H-12)	7.20 (H-13)	110.5 (C-12)	158.9 (C-14), 120.3 (C-15)
7.20 (H-13)	6.80 (H-12)	128.7 (C-13)	158.9 (C-14), 120.3 (C-15)
3.85 (OMe)	-	56.2 (OMe)	158.9 (C-14)

#### 2. Experimental Protocols

#### 2.1. Sample Preparation

Approximately 5 mg of purified **Carmichaenine A** was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

#### 2.2. NMR Data Acquisition

All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.

- ¹H NMR: A standard single-pulse experiment was used. The spectral width was 16 ppm with a relaxation delay of 1.0 s. A total of 16 scans were acquired.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired with a spectral width of 240 ppm and a relaxation delay of 2.0 s. A total of 1024 scans were collected.

### Methodological & Application



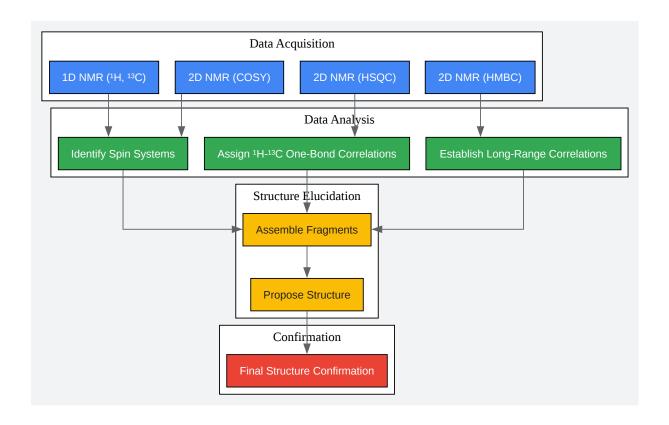


- COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed. The spectral widths in both dimensions were 10 ppm. 256 increments were collected in the indirect dimension with 16 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment
  was optimized for a one-bond <sup>1</sup>JCH coupling of 145 Hz. The spectral width for <sup>1</sup>H was 10
  ppm and for <sup>13</sup>C was 160 ppm. 256 increments were acquired in the indirect dimension with
  32 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment
  was optimized for a long-range coupling of 8 Hz. The spectral widths were 10 ppm for <sup>1</sup>H and
  220 ppm for <sup>13</sup>C. 512 increments were collected in the indirect dimension with 64 scans per
  increment.
- 3. Data Analysis and Structure Confirmation

The structure of **Carmichaenine A** was elucidated by systematically analyzing the 1D and 2D NMR data.

- ¹H and ¹³C NMR: The 1D spectra provided initial information on the number and types of protons and carbons. For instance, the presence of signals in the aromatic region (δ 6.80 and 7.20 ppm) and a methoxy group (δ 3.85 ppm) were readily identified.
- COSY: The COSY spectrum revealed proton-proton coupling networks, allowing for the identification of spin systems within the molecule. For example, the correlation between H-12 (δ 6.80) and H-13 (δ 7.20) confirmed their ortho relationship on an aromatic ring.
- HSQC: The HSQC spectrum correlated each proton to its directly attached carbon, enabling the unambiguous assignment of carbon signals.
- HMBC: The HMBC spectrum was crucial for connecting the individual spin systems and
  establishing the overall carbon skeleton. Key long-range correlations, such as from the
  methoxy protons (δ 3.85) to C-14 (δ 158.9), and from H-1 (δ 3.25) to C-2 (δ 170.1) and C-10
  (δ 48.9), were instrumental in assembling the final structure.
- 4. Visualizations

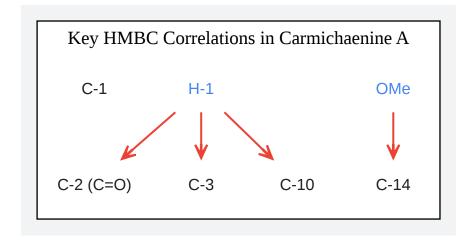




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Caption: Workflow for NMR-based structure elucidation.





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Caption: Key HMBC correlations for Carmichaenine A.

#### Conclusion

The comprehensive application of 1D and 2D NMR techniques enabled the unambiguous structural confirmation of **Carmichaenine A**. The methodologies and data presented in this application note provide a robust framework for the structural elucidation of novel natural products, which is a critical step in the drug discovery and development pipeline.

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